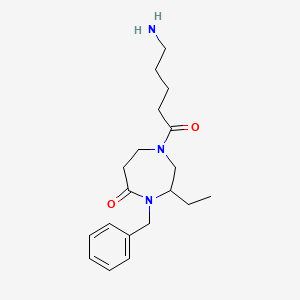![molecular formula C20H25N5O B5431159 1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5431159.png)
1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride is a compound that belongs to the class of benzodiazepines. It is commonly known as PBD, and it has been widely used in scientific research due to its unique properties.
Mécanisme D'action
PBD acts as a positive allosteric modulator of GABA-A receptors. It binds to a specific site on the receptor, which enhances the receptor's response to GABA, the main inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone in the brain, resulting in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of PBD are primarily mediated through its interaction with GABA-A receptors. PBD has been shown to increase the frequency of chloride ion channel opening, which results in an increase in the inhibitory tone in the brain. This leads to a decrease in neuronal excitability, resulting in anxiolytic, anticonvulsant, and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PBD in lab experiments is its selectivity for GABA-A receptors. This makes it a valuable tool for studying the function of these receptors. However, one limitation of using PBD is that it has a relatively short half-life, which can make it difficult to study its effects over a long period of time.
Orientations Futures
There are several future directions for research on PBD. One area of interest is the development of new compounds that have similar properties to PBD but with longer half-lives. This would allow for more extended studies of the compound's effects. Another area of interest is the use of PBD in the development of new treatments for anxiety, epilepsy, and other neurological disorders.
Conclusion
In conclusion, 1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride is a valuable tool for scientific research due to its unique properties. It has been extensively used in the study of GABA-A receptors and has shown promise as a potential treatment for anxiety, epilepsy, and other neurological disorders. Further research is needed to explore its full potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of PBD involves the reaction of 2-(3-pyrrolidinyl)benzoyl chloride with 1,2-diaminopyrimidine in the presence of a base. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt. The purity of the synthesized PBD can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
PBD has been extensively used in scientific research as a tool to study the structure and function of GABA-A receptors. It has been shown to selectively bind to a specific site on the receptor, which makes it a valuable tool for studying the receptor's function. PBD has also been used in studies related to anxiety, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-(2-pyrrolidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-19(18-6-2-1-5-17(18)16-7-10-21-15-16)24-11-4-12-25(14-13-24)20-22-8-3-9-23-20/h1-3,5-6,8-9,16,21H,4,7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJNIACSGJFGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2C3CCNC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5431086.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5431087.png)
![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5431096.png)

![2-[2-(3-nitrophenyl)vinyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B5431112.png)
![4-chloro-2-fluoro-N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5431113.png)
![2-(4-chlorophenyl)-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5431121.png)
![(4aS*,8aR*)-6-[(4,5-dimethyl-2-furyl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5431136.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B5431150.png)

![methyl 4-[(4-oxo-3-{4-oxo-4-[(2-phenylethyl)amino]butyl}-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5431156.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5431163.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B5431170.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431173.png)